Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3;/h6-7,9,14H,4-5,8,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVVZIGAHHOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2,5-Dimethoxybenzaldehyde
The most widely adopted laboratory method involves reductive amination between 2,5-dimethoxybenzaldehyde and butylamine. In anhydrous methanol, the aldehyde and amine condense to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) at pH 6–7. The free amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (aldehyde:butylamine)
-
Temperature: 25°C (condensation), 0–5°C (reduction)
-
Yield: 78–82% after crystallization
-
Key Advantage: Avoids harsh alkylation conditions
Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselectivity at the benzyl position, with no detectable O-methyl group migration.
Nucleophilic Substitution Using 2,5-Dimethoxybenzyl Halides
Industrial-scale synthesis frequently employs 2,5-dimethoxybenzyl chloride as the electrophilic partner. Reacted with butylamine in tetrahydrofuran (THF) under nitrogen atmosphere, this method requires catalytic potassium iodide (KI) to accelerate the SN2 mechanism.
Optimized Protocol:
-
Halide Preparation: 2,5-Dimethoxybenzyl alcohol treated with thionyl chloride (SOCl2) at 40°C
-
Amination:
-
Solvent: THF/water (9:1)
-
Base: Triethylamine (2.5 equiv)
-
Time: 12 hours
-
Yield: 85% (crude), 91% after recrystallization from ethanol/ether
-
This method produces fewer stoichiometric byproducts compared to reductive amination but requires stringent moisture control.
Gabriel Synthesis with Phthalimide Protection
For amine-sensitive substrates, the Gabriel method provides controlled benzylamine formation. 2,5-Dimethoxybenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C, followed by hydrazinolysis to liberate the primary amine.
Critical Parameters:
-
Phthalimide Cleavage: Hydrazine hydrate (3 equiv) in refluxing ethanol
-
Challenges: Requires chromatographic purification (silica gel, hexane/ethyl acetate)
-
Overall Yield: 68–72%
This route is less favored industrially due to multiple steps but remains valuable for synthesizing isotopically labeled variants.
Industrial Production and Scalability
Continuous-Flow Amination Reactors
Modern facilities utilize continuous-flow systems to enhance reaction control. Key innovations include:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 12 hours | 45 minutes | 94% faster |
| Temperature Control | ±5°C | ±0.3°C | 17x tighter |
| Byproduct Formation | 8–12% | <2% | 6x reduction |
These systems achieve space-time yields of 1.2 kg/L·day, making them ideal for multi-ton production.
Crystallization Optimization
The hydrochloride salt is crystallized from a ternary solvent system (water/ethanol/acetone 5:3:2) under controlled cooling:
-
Nucleation: Seed crystals introduced at 40°C
-
Growth Phase: Cooled to −10°C at 0.5°C/min
-
Final Purity: 99.3% (HPLC), with residual solvents <50 ppm
X-ray diffraction analysis reveals a monoclinic crystal structure (space group P21/c), critical for ensuring batch-to-batch consistency.
Catalytic Advances in Amine Synthesis
Palladium-Mediated Coupling Reactions
Recent adaptations employ palladium catalysts to form the C–N bond directly. Using a modified Buchwald-Hartwig protocol:
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Cs2CO3
-
Substrate: 2,5-Dimethoxybromobenzene + Butylamine
This method achieves 89% conversion but requires expensive ligands, limiting industrial adoption.
Biocatalytic Approaches
Immobilized transaminases have shown promise in laboratory settings:
-
Enzyme: Chromobacterium violaceum TA
-
Amine Donor: Isopropylamine
-
Conversion: 92% at 30°C
-
Advantage: No protecting groups needed
While environmentally friendly, reaction times remain prohibitive (72+ hours).
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, D2O): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.71 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 6.63 (d, J = 2.8 Hz, 1H, ArH), 4.21 (s, 2H, CH2N), 3.79 (s, 3H, OCH3), 3.75 (s, 3H, OCH3), 3.31–3.25 (m, 2H, NCH2), 1.61–1.53 (m, 2H, CH2), 1.42–1.33 (m, 2H, CH2), 0.93 (t, J = 7.3 Hz, 3H, CH3).
-
HPLC Purity: 99.1% (C18 column, 0.1% TFA in water/acetonitrile)
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 82 | 98.5 | 12.40 | Medium |
| Nucleophilic Sub. | 91 | 99.3 | 8.75 | High |
| Gabriel Synthesis | 72 | 97.8 | 18.20 | Low |
| Continuous Flow | 94 | 99.6 | 6.50 | Industrial |
Industrial producers favor nucleophilic substitution for its balance of cost and yield, while academic labs prefer reductive amination for flexibility .
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions including:
- Nucleophilic Substitution: The methoxy groups can undergo substitution reactions.
- Reduction and Oxidation Reactions: It can be reduced to form amine derivatives or oxidized to produce quinones.
Biological Research
The compound has been studied for its potential biological activities:
- Interaction with Biomolecules: Its amine functionality allows it to engage in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, which may influence their activity.
- Pharmacological Studies: Research indicates that it may act on various neurotransmitter receptors, showing potential as an antidepressant or anxiolytic agent .
Medicinal Chemistry
This compound is being explored for its therapeutic applications:
- Neurological Disorders: Studies suggest it may modulate serotonin levels, indicating potential use in treating mood disorders .
- Anticancer Activity: Preliminary studies have shown cytotoxic effects on cancer cell lines, suggesting a pathway for drug development against certain cancers.
Table 1: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Agonism at 5-HT2A receptors | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: Interaction with Serotonin Receptors
| Compound Variant | 5-HT2A Agonist Activity | EC50 (µM) | Reference |
|---|---|---|---|
| Butyl[(2,5-dimethoxyphenyl)methyl]amine | Moderate | 0.15 | |
| 4-Bromo derivative | High | 0.05 | |
| 2-Methoxy derivative | Low | 1.00 |
Neuropharmacological Studies
Research involving this compound has demonstrated its potential to modulate serotonin levels in animal models. This suggests possible applications in treating mood disorders such as depression and anxiety.
Cytotoxicity Assays
In vitro studies on cancer cell lines (e.g., MCF7 breast adenocarcinoma) have shown that derivatives of this compound can significantly inhibit cell proliferation. This finding indicates a promising pathway for the development of anticancer drugs targeting specific malignancies .
Mechanism of Action
The mechanism of action of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound also affects other neurotransmitter systems, contributing to its psychoactive effects.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
This compound :
- 25T-NBOH (2a): Core structure: Phenethylamine with 2,5-dimethoxy and 4-methylthio substituents. Side chain: Phenol-linked methylamino group.
2C-D (1b) :
- 4a (4-Bromo derivative): Core structure: Phenethylamine with 2,5-dimethoxy and 4-bromo substituents. Side chain: Phenol-linked methylamino group. Key feature: The 4-bromo substitution significantly increases molecular weight and may bias signaling toward β-arrestin pathways .
Physicochemical Properties
*Based on δ-phenylbutyl-methylamine hydrochloride ().
†Estimated using analogous structures.
Pharmacological Implications
- Receptor Binding :
- Methylthio (25T-NBOH) : Enhances potency via sulfur’s polarizability .
Bromo (4a) : Introduces β-arrestin bias, altering signaling outcomes .
Metabolic Stability :
- The butyl chain in the target compound may prolong half-life compared to shorter-chain analogs (e.g., 2C-D) due to reduced oxidative metabolism .
Biological Activity
Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, often referred to as 2C-B, is a compound of significant interest in both psychoactive research and medicinal chemistry. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₁O₂
- Molecular Weight : 259.75 g/mol
- Chemical Structure : The compound features a butyl group attached to a phenyl ring with two methoxy substituents at the 2 and 5 positions. This unique arrangement contributes to its biological activity.
This compound primarily interacts with serotonin receptors in the brain. Its mechanism includes:
- Partial Agonism at 5-HT2A Receptors : This interaction is crucial for its psychoactive effects, influencing mood and perception.
- Influence on Other Neurotransmitter Systems : The compound may modulate the activity of various neurotransmitters, further contributing to its psychoactive properties .
Psychoactive Properties
Research indicates that this compound exhibits significant psychoactive effects. It is classified as a hallucinogen due to its ability to alter sensory perception and cognitive processes. Studies have shown that doses as low as 10 mg can induce effects similar to other psychedelics .
Case Studies
- Clinical Observations : Reports have documented various psychoactive experiences associated with this compound use. These include altered states of consciousness, visual distortions, and emotional shifts. Some users report therapeutic benefits such as improved mood and anxiety reduction .
- Comparative Analysis : In comparison with other psychoactive substances like 2C-T-7 and NBOMe analogs, this compound shows distinct pharmacological profiles. For example, while both classes exhibit hallucinogenic properties, their safety profiles and neurotoxicity vary significantly .
Applications in Medicine
The potential therapeutic applications of this compound are being explored in various domains:
- Psychiatry : Preliminary studies suggest that compounds with similar structures may aid in treating mood disorders and PTSD by modulating serotonin pathways.
- Neuroscience : Ongoing research aims to understand how this compound can affect neuroplasticity and cognitive function .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride, and how can purity be optimized?
The synthesis typically involves a condensation reaction between 2,5-dimethoxybenzaldehyde and butylamine, followed by reduction (e.g., NaBH₄) and subsequent HCl salt formation . Key steps include:
- Condensation : React aldehyde with butylamine in ethanol under reflux (6–8 hours).
- Reduction : Use NaBH₄ in methanol to reduce the imine intermediate.
- Purification : Recrystallize from ethanol/acetone to achieve >95% purity. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 amine:aldehyde) or using catalytic acids (e.g., acetic acid) .
Q. How is structural characterization performed for this compound?
Use a combination of:
- NMR : H NMR (DMSO-d₆) shows methoxy singlets (~δ 3.75 ppm), aromatic protons (δ 6.5–7.2 ppm), and butyl chain signals (δ 0.8–1.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 254.2 (C₁₃H₂₁NO₂⁺) .
- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .
Q. What standard analytical methods are used to assess purity and stability?
- HPLC : C18 column, mobile phase of acetonitrile/0.1% TFA, UV detection at 280 nm. Purity thresholds >98% are typical for pharmacological studies .
- Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) using LC-MS to identify hydrolysis byproducts (e.g., free amine or demethylated analogs) .
Advanced Research Questions
Q. How can contradictory data on serotonin receptor binding (e.g., 5-HT₂A agonism vs. antagonism) be resolved?
Discrepancies may arise from assay conditions. Methodological approaches include:
- Comparative Radioligand Binding : Use [³H]Ketanserin (5-HT₂A antagonist) vs. [³H]LSD (agonist-preferring) in HEK-293 cells expressing human receptors .
- Functional Assays : Measure IP3 accumulation or β-arrestin recruitment (e.g., TRUPATH platform) to distinguish agonist/antagonist effects .
- Meta-Analysis : Cross-reference EC₅₀ values with structurally similar compounds (e.g., 25I-NBOMe, EC₅₀ = 0.05 µM) to identify substituent effects .
Q. What strategies mitigate instability in aqueous solutions during in vitro assays?
- Buffer Optimization : Use phosphate buffer (pH 7.4) with 0.01% ascorbic acid to prevent oxidation .
- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO for cell-based assays .
- Degradation Monitoring : Track primary degradation pathways (e.g., hydrolysis at the benzylic amine) via LC-MS/MS .
Q. How can computational modeling guide SAR studies for neuropharmacological applications?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A (PDB: 6WGT). Focus on methoxy group positioning in the orthosteric pocket .
- MD Simulations : Assess binding stability over 100 ns trajectories; correlate with experimental IC₅₀ data .
- QSAR Models : Train models using datasets of substituted phenethylamines to predict logP and BBB permeability .
Q. What experimental designs address low yield in large-scale synthesis?
- Flow Chemistry : Use microreactors for precise temperature control (e.g., 50°C) and reduced side reactions (e.g., over-reduction) .
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps; optimize H₂ pressure (1–3 atm) .
- Byproduct Analysis : Identify impurities (e.g., N-butyl dimer) via GC-MS and adjust reaction time/temperature .
Q. How do cross-reactivities in immunoassays (e.g., ELISA for amphetamines) affect toxicological analysis?
- Antibody Specificity Testing : Compare cross-reactivity with structural analogs (e.g., 2C-B, DOB) using competitive ELISA .
- Orthogonal Validation : Confirm positives with LC-MS/MS (LOQ = 1 ng/mL in urine) .
- Epitope Mapping : Synthesize haptens with modified methoxy/butyl groups to refine antibody design .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity (e.g., IC₅₀ variability across cancer cell lines)?
- Assay Standardization : Use MTT assays with matched incubation times (48–72 hours) and serum-free conditions .
- Cell Line Authentication : Verify STR profiles for MCF7 vs. HeLa cells to rule out contamination .
- Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
Q. Why do pharmacokinetic studies show variable oral bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
